3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS: 1823898-58-3) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with an iodine atom at position 3 and a carboxylic acid group at position 2. Its molecular formula is C₇H₄IN₃O₂, with a molecular weight of 289.03 g/mol and a purity typically ≥95% . This compound is primarily used as a pharmaceutical intermediate, with applications in Suzuki cross-coupling reactions and the synthesis of bioactive molecules .
Structure
3D Structure
Properties
Molecular Formula |
C7H4IN3O2 |
|---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13) |
InChI Key |
KJNMLCHMOLRNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Iodination of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate Followed by Hydrolysis
A widely employed method involves the iodination of ethyl imidazo[1,2-a]pyrimidine-2-carboxylate using N-iodosuccinimide (NIS) in glacial acetic acid . The reaction proceeds at room temperature, achieving complete conversion within 30 minutes. The ethyl ester group serves as a protecting group, stabilizing the carboxylic acid functionality during iodination. Subsequent hydrolysis under basic conditions (e.g., NaOH in ethanol/water) yields the target carboxylic acid.
Reaction Conditions
-
Starting material : Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (11.43 g, 60.1 mmol) .
-
Workup : Concentration under vacuum, followed by dichloromethane extraction and aqueous sodium thiosulfate washing .
This method offers a high yield (100% for the iodinated ester) and regioselectivity for the 3-position due to the electrophilic aromatic substitution mechanism . The ester intermediate is subsequently hydrolyzed using NaOH (2 M, 60°C, 3 hours) to afford the carboxylic acid .
Direct Synthesis via Bromopyruvic Acid Condensation
An alternative route involves the condensation of 2-aminopyrimidine derivatives with bromopyruvic acid under mild conditions . This one-pot synthesis avoids the need for pre-functionalized intermediates and directly yields imidazo[1,2-a]pyrimidine-2-carboxylic acids. Iodination is achieved post-cyclization using iodine monochloride (ICl) in dichloromethane.
Key Steps
-
Cyclization : 2-Amino-5-iodopyrimidine reacts with bromopyruvic acid in DMF at room temperature for 4 days (67–74% yield) .
-
Iodination : The resulting imidazo[1,2-a]pyrimidine-2-carboxylic acid is treated with ICl (1.1 eq) at 0°C to introduce iodine at the 3-position .
This method is advantageous for scalability but requires careful control of iodination conditions to prevent over-halogenation .
The Suzuki-Miyaura cross-coupling reaction enables the introduction of aryl or heteroaryl groups at the 6-position of the imidazo[1,2-a]pyrimidine core, followed by iodination . This method is particularly useful for synthesizing derivatives with complex substituents.
Procedure
-
Suzuki Coupling : Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate reacts with arylboronic acids in the presence of Pd(OAc)₂ and CsF in 1,2-dimethoxyethane (90°C, 20 hours) .
-
Iodination : The coupled product undergoes iodination using NIS, as described in Section 1 .
Yields for the Suzuki coupling step range from 22% to 75%, depending on the boronic acid used .
Ultrasound-Assisted Iodination
Adapting methodologies from imidazo[1,2-a]pyridine chemistry, ultrasound irradiation enhances the iodination efficiency of imidazo[1,2-a]pyrimidines . While this approach is less documented for pyrimidine analogs, it holds promise for rapid, transition-metal-free synthesis.
Conditions
Preliminary studies on imidazo[1,2-a]pyridines achieved 65–95% yields for 3-iodo derivatives , suggesting potential applicability to pyrimidine systems with optimization.
Regiochemical Considerations and Dimroth Rearrangement
The Dimroth rearrangement poses a significant challenge during hydrolysis of ester precursors . Under basic conditions, the imidazo[1,2-a]pyrimidine ring may isomerize, altering the substitution pattern. For example, hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylate in aqueous NaOH can yield either the C2- or C3-carboxylic acid depending on reaction kinetics .
Mitigation Strategies
-
Low-Temperature Hydrolysis : Conducting saponification at 0–5°C minimizes rearrangement .
-
Alternative Protecting Groups : Using tert-butyl esters, which hydrolyze under milder acidic conditions, avoids strong bases .
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| NIS Iodination + Hydrolysis | Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | NIS, AcOH, NaOH | 85–100% | High regioselectivity; Scalable | Requires ester protection/deprotection |
| Bromopyruvic Acid Route | 2-Amino-5-iodopyrimidine | Bromopyruvic acid, ICl | 67–74% | One-pot cyclization; Direct functionalization | Long reaction times (4 days) |
| Suzuki Coupling | Ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate | Pd(OAc)₂, CsF | 22–75% | Enables diverse substitution | Multi-step; Moderate yields |
| Ultrasound-Assisted | Imidazo[1,2-a]pyrimidine | I₂, TBHP | N/A | Transition-metal-free; Rapid | Not yet validated for pyrimidines |
Chemical Reactions Analysis
Direct Iodination via Ultrasound-Assisted Methods
A metal-free approach employs tert-butyl hydroperoxide (TBHP) and molecular iodine (I₂) under ultrasound irradiation. This method achieves regioselective iodination at the C3 position of imidazo[1,2-a]pyrimidine derivatives in ethanol, yielding 3-iodo products in 65–95% isolated yields . Key advantages include:
-
No requirement for transition metals, bases, or harsh oxidants.
-
Short reaction times (30 minutes under ultrasound).
Substrate Scope
| Substituent on Imidazo[1,2-a]pyrimidine | Yield (%) | Reference |
|---|---|---|
| Phenyl | 85 | |
| 4-Methoxyphenyl | 80 | |
| 3-Nitrophenyl | 75 | |
| 2-Thienyl | 70 |
Palladium-Catalyzed Coupling Reactions
The C–I bond in 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes cross-coupling reactions, enabling C–C bond formation:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example:
-
Coupling with phenylboronic acid produces 2-phenylimidazo[1,2-a]pyrimidine-2-carboxylic acid in 62% yield .
Sonogashira Coupling
Alkynylation with terminal alkynes using PdCl₂(PPh₃)₂ and CuI forms alkynylated derivatives:
-
Reaction with phenylacetylene gives 3-(phenylethynyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid in 68% yield .
Heck Coupling
Alkenylation with styrene derivatives under Pd(OAc)₂ catalysis generates alkenyl-substituted products:
-
Reaction with styrene affords 3-styrylimidazo[1,2-a]pyrimidine-2-carboxylic acid in 58% yield .
Ester Hydrolysis
The methyl ester variant (methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate) undergoes base-mediated hydrolysis to yield the carboxylic acid:
Reverse Esterification
The carboxylic acid can be re-esterified using methanol and H₂SO₄, regenerating the methyl ester for further reactivity tuning.
Radical-Mediated Transformations
In the presence of iodine and TBHP, the compound participates in oxidative C–C bond cleavage reactions. For example:
-
Under radical conditions, the imidazo[1,2-a]pyrimidine scaffold undergoes cleavage to form N-(pyrimidin-2-yl)amides .
Functional Group Compatibility
The carboxylic acid group enables additional reactions:
-
Amidation : Coupling with amines via EDCI/HOBt forms amide derivatives.
-
Salt Formation : Reacts with bases (e.g., NaOH) to generate water-soluble carboxylates.
Comparison with Analogous Halogenated Derivatives
| Reaction Type | 3-Iodo Derivative (Yield %) | 3-Bromo Derivative (Yield %) | Reference |
|---|---|---|---|
| Suzuki Coupling | 62 | 55 | |
| Sonogashira Coupling | 68 | 60 | |
| Direct Iodination | 85 | N/A | |
| Oxidative Cleavage | 75 | 42 |
Mechanistic Insights
Scientific Research Applications
Synthesis of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
The synthesis of this compound has been achieved through various methods. A notable approach involves the reaction of 2-aminopyrimidine derivatives with α-bromoketones under controlled conditions, leading to the desired imidazo[1,2-a]pyrimidine scaffold. This synthesis is advantageous due to its metal-free conditions and high atom economy, making it suitable for large-scale production .
Antimicrobial Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antimicrobial activity. A series of synthesized compounds showed potent effects against various strains of bacteria, including both gram-positive and gram-negative species. The incorporation of iodine into the structure has been linked to enhanced antibacterial properties, making these compounds promising candidates for antibiotic development .
Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives as antiviral agents, particularly against SARS-CoV-2. Molecular docking studies indicated that these compounds can effectively inhibit the interaction between the viral spike protein and the human ACE2 receptor. The binding affinities observed were competitive with established inhibitors, suggesting that these derivatives could serve as effective therapeutic agents against COVID-19 and possibly other viral infections .
Cancer Treatment
Imidazo[1,2-a]pyrimidine derivatives have shown promise in cancer therapy due to their ability to modulate various biological pathways involved in tumor progression. Their structural similarity to known anticancer agents allows them to interact with key targets in cancer cells, leading to apoptosis and reduced proliferation rates. Ongoing research aims to optimize these compounds for enhanced efficacy and selectivity against cancerous cells.
Neurological Disorders
The imidazo[1,2-a]pyrimidine scaffold has also been explored for its neuroprotective properties. Compounds derived from this structure have demonstrated potential in treating neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation in neuronal cells. Further investigations are required to elucidate their mechanisms of action and therapeutic windows.
Case Study 1: Synthesis and Evaluation
A study conducted on a series of imidazo[1,2-a]pyrimidine Schiff base derivatives revealed that specific modifications led to enhanced binding affinities for viral proteins. The derivatives were synthesized using a straightforward method that supports scalability for pharmaceutical applications. The most promising candidates exhibited binding affinities comparable to known antiviral drugs, indicating their potential as new therapeutic agents against viral infections .
Case Study 2: Antibacterial Screening
In another investigation focusing on the antibacterial activity of imidazo[1,2-a]pyrimidine derivatives, a library of 75 compounds was synthesized and screened against various bacterial strains. The results indicated that several derivatives possessed significant antibacterial properties, particularly against resistant strains of Mycobacterium species. This study underscores the potential of these compounds as alternatives or adjuncts to existing antibiotics .
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for intracellular trafficking and signaling . The exact pathways and targets may vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Heterocycle Core : Pyrimidine-based analogs (e.g., 6-bromo derivative) exhibit enhanced electron-deficient character compared to pyridine analogs, influencing reactivity in cross-coupling reactions .
- Substituent Effects : Iodo and bromo substituents facilitate Suzuki-Miyaura couplings, while fluorine enhances metabolic stability in drug candidates .
This compound
- Oxidation Pathway : Synthesized via oxidation of imidazo[1,2-a]pyrimidine-2-carbaldehyde using Oxone® under aqueous conditions .
- Dimroth Rearrangement : Ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates undergo hydrolysis and amidation, leading to positional isomerism (2- vs. 3-carboxylic acid derivatives) .
Analog-Specific Syntheses:
Reactivity and Functionalization
- Suzuki Cross-Coupling : this compound reacts with arylboronic acids in DME with strong bases (e.g., K₂CO₃), yielding biaryl derivatives with >80% efficiency .
- Comparative Reactivity : 3-Iodo analogs exhibit higher reactivity than 2-iodo derivatives due to favorable electronic and steric effects . Pyrimidine cores show slower reaction kinetics compared to pyridine analogs due to increased electron deficiency .
Physicochemical Properties
| Property | This compound | 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid |
|---|---|---|
| Molecular Weight | 289.03 g/mol | 180.14 g/mol |
| Solubility | Low in water; soluble in DMF, DMSO | Moderate in polar aprotic solvents |
| Stability | Sensitive to light and humidity | Stable under ambient conditions |
| pKa (Carboxylic Acid) | ~3.5–4.0 | ~2.8–3.2 |
Notes: The pyrimidine core reduces solubility in aqueous media compared to pyridine analogs but enhances thermal stability .
Biological Activity
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Overview of Biological Activity
Research indicates that this compound exhibits notable antibacterial activity against various gram-positive and gram-negative bacteria, including Mycobacterium species, which are known for their resistance to conventional antibiotics. Additionally, compounds in this class have been investigated for their anticancer properties and as inhibitors of specific enzymes involved in critical disease pathways.
Antibacterial Properties
The antibacterial efficacy of this compound is attributed to its structural features, particularly the presence of iodine, which enhances its reactivity and binding affinity to bacterial targets. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, making it a promising candidate for developing new antibiotics.
Anticancer Activity
In the realm of oncology, this compound has shown potential as an Aurora B kinase inhibitor , a target for cancer therapy. Aurora kinases play a crucial role in cell division, and their dysregulation is often associated with cancer progression. The compound has been identified as a non-ATP competitive inhibitor of Aurora B kinase with an IC50 value of approximately 46.8 nM, indicating strong inhibitory activity compared to other tested compounds .
Synthesis Methods
Various synthetic strategies have been developed to produce this compound. Notable methods include:
- Sonogashira Coupling : Utilizes aryl halides and alkynes to form the imidazo[1,2-a]pyrimidine framework.
- EDCI-Mediated Acylation : This method allows for the introduction of carboxylic acid groups at specific positions on the imidazo ring.
These methods underscore the compound's accessibility for further research and development in medicinal chemistry .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the imidazo ring. SAR studies indicate that modifications at specific positions can enhance antibacterial and anticancer activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | Structure | Exhibits significant antibacterial activity. |
| Methyl 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylate | Structure | Ester derivative with different solubility characteristics. |
| 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Structure | Brominated variant; potential differences in biological properties. |
The presence of halogen substituents like iodine is critical as it affects the pharmacokinetics and overall biological activity of these compounds in therapeutic contexts.
Case Studies
Several studies highlight the effectiveness of this compound derivatives:
- Antibacterial Efficacy Against Mycobacterium : A study demonstrated that certain derivatives exhibited potent activity against resistant strains of Mycobacterium tuberculosis.
- Aurora B Kinase Inhibition : The compound's ability to inhibit Aurora B kinase was validated through dose-response assays, showcasing its potential as a targeted cancer therapy.
Q & A
Basic Research Question
- NMR Analysis : Peaks in H NMR (e.g., δ 3.94 ppm for CH in 4a ) and C NMR (e.g., δ 161.9 ppm for carboxylic acid carbonyl) confirm regiochemistry .
- Mass Spectrometry : CI-MS data (e.g., m/z 244.1 [M+H] for 4a ) validate molecular weight .
- Elemental Analysis : Compare calculated vs. experimental C/H/N ratios (e.g., ±0.05% deviation) .
What strategies resolve contradictions between biofilm inhibition and antimicrobial efficacy?
Advanced Research Question
- Example : Derivatives like 6g reduce E. coli 311 biofilm biomass by 91.2% but show minimal antimicrobial activity (MIC >200 mg/L). This suggests biofilm disruption mechanisms (e.g., extracellular matrix interference) independent of microbial growth inhibition .
- Methodological Approach : Pair biofilm assays (e.g., crystal violet staining) with transcriptomics to identify non-lethal targets like quorum-sensing pathways .
How does the Dimroth rearrangement impact synthesis of imidazo[1,2-a]pyrimidine derivatives?
Advanced Research Question
- During amidation of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates (25a–c ), hydrolysis under basic conditions triggers Dimroth rearrangement, yielding isomeric 3-carboxylic acid amides (30a–e ) instead of 2-carboxamides. This regiochemical shift necessitates careful NMR analysis (e.g., N-labeled studies) to confirm product identity .
What analytical techniques are critical for characterizing novel derivatives?
Basic Research Question
- Primary Tools :
How can substituent patterns enhance bioactivity while minimizing toxicity?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Alkyl substituents (e.g., propyl in 4b ) improve biofilm inhibition (e.g., 78.7% reduction for P. aeruginosa 449 by 6d ), while bulky groups may reduce solubility. Toxicity screening (e.g., HEK293 cell viability assays) should accompany bioactivity studies to balance efficacy and safety .
What safety protocols are essential when handling this compound?
Basic Research Question
- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste Disposal : Segregate hazardous waste (e.g., acidic byproducts) and use licensed disposal services .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
What computational methods predict biological target interactions?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with biofilm-related proteins (e.g., P. aeruginosa lectin LecA). Validate predictions with SPR (surface plasmon resonance) binding assays .
How to interpret discrepancies between MIC and biofilm inhibition data?
Basic Research Question
- MIC Limitations : High MICs (>200 mg/L) indicate poor growth inhibition but do not preclude biofilm-specific activity (e.g., matrix degradation by 6g ). Use confocal microscopy to visualize biofilm architecture post-treatment .
What are the implications of regioselective iodination on reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
